1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(1-thiophen-2-ylethyl)urea
Overview
Description
1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(1-thiophen-2-ylethyl)urea is a synthetic organic compound with a complex structure It features a urea core substituted with a phenyl group containing a prop-1-en-2-yl moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(1-thiophen-2-ylethyl)urea typically involves multiple steps. One common route includes the following steps:
Preparation of the Phenyl Intermediate: The phenyl intermediate can be synthesized by reacting 3-prop-1-en-2-ylphenyl with a suitable alkylating agent under controlled conditions.
Formation of the Urea Core: The phenyl intermediate is then reacted with isocyanate to form the urea core.
Introduction of the Thiophene Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(1-thiophen-2-ylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(1-thiophen-2-ylethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(1-thiophen-2-ylethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
1,3-bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea: This compound shares a similar urea core but lacks the thiophene moiety.
2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate: This compound contains a similar phenyl group but differs in its overall structure and functional groups.
Uniqueness
1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(1-thiophen-2-ylethyl)urea is unique due to the presence of both the phenyl and thiophene moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-3-(1-thiophen-2-ylethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-13(2)15-8-6-9-16(12-15)19(4,5)21-18(22)20-14(3)17-10-7-11-23-17/h6-12,14H,1H2,2-5H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDCRSXTJABRGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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